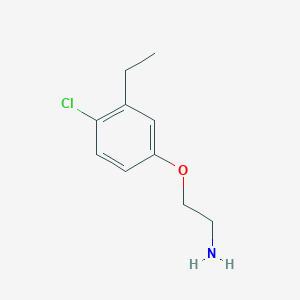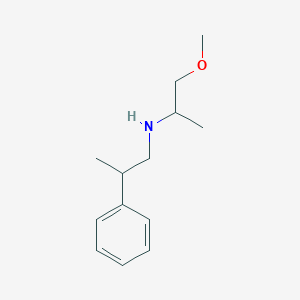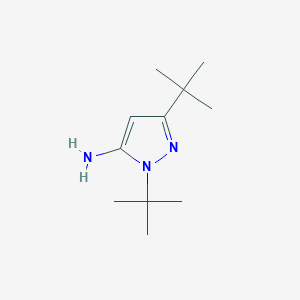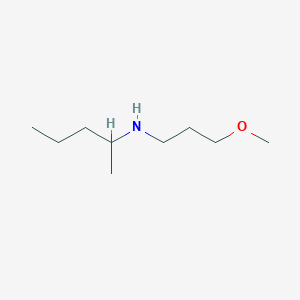
2-(4-Chloro-3-ethylphenoxy)-ethylamine
Übersicht
Beschreibung
2-(4-Chloro-3-ethylphenoxy)-ethylamine, also known as 4-CEPEA, is an organic compound with a chemical formula of C10H15ClNO. It is a colorless, odorless, and slightly water-soluble compound. 4-CEPEA is a synthetic amine, and is a derivative of phenoxyethylamine. It has been studied extensively in scientific research, and has a variety of applications in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-(4-Chloro-3-ethylphenoxy)-ethylamine has been studied extensively in scientific research, and has a variety of applications. It has been used in the fields of biochemistry, physiology, and pharmacology. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the structure and function of enzymes, and it has been used to study the structure and function of proteins. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the effects of hormones and neurotransmitters on the body. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine has been used to study the effects of drugs on the body.
Wirkmechanismus
2-(4-Chloro-3-ethylphenoxy)-ethylamine has a variety of mechanisms of action. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an enzyme inhibitor, and it can also act as an inhibitor of protein synthesis. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as a receptor agonist or antagonist, and it can also act as a modulator of neurotransmitter release. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an agonist or antagonist of drug receptors, and it can also act as a modulator of drug metabolism.
Biochemical and Physiological Effects
2-(4-Chloro-3-ethylphenoxy)-ethylamine has a variety of biochemical and physiological effects. In biochemistry, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can inhibit the activity of enzymes, and it can also inhibit the synthesis of proteins. In physiology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as a receptor agonist or antagonist, and it can also modulate the release of neurotransmitters. In pharmacology, 2-(4-Chloro-3-ethylphenoxy)-ethylamine can act as an agonist or antagonist of drug receptors, and it can also modulate the metabolism of drugs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-Chloro-3-ethylphenoxy)-ethylamine has a number of advantages and limitations for use in laboratory experiments. One advantage of 2-(4-Chloro-3-ethylphenoxy)-ethylamine is that it is a relatively inexpensive compound, and it is relatively easy to synthesize. It is also relatively stable, and it is relatively non-toxic. One limitation of 2-(4-Chloro-3-ethylphenoxy)-ethylamine is that it is not very soluble in water, and it can be difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 2-(4-Chloro-3-ethylphenoxy)-ethylamine. One potential future direction is the development of new synthesis methods for 2-(4-Chloro-3-ethylphenoxy)-ethylamine. Another potential future direction is the development of new applications for 2-(4-Chloro-3-ethylphenoxy)-ethylamine in biochemistry, physiology, and pharmacology. Another potential future direction is the development of new methods to study the effects of 2-(4-Chloro-3-ethylphenoxy)-ethylamine on enzymes, proteins, hormones, and neurotransmitters. Finally, another potential future direction is the development of new methods to study the effects of 2-(4-Chloro-3-ethylphenoxy)-ethylamine on drug receptors and drug metabolism.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-ethylphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO/c1-2-8-7-9(13-6-5-12)3-4-10(8)11/h3-4,7H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFWCXRMZYYFOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



amine](/img/structure/B1462486.png)



![(Cyclobutylmethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1462494.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-cyclopentylacetamide](/img/structure/B1462498.png)
amine](/img/structure/B1462499.png)



![2-[chloro(phenyl)methyl]-5-methyl-1H-1,3-benzodiazole](/img/structure/B1462507.png)
![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1462508.png)
